molecular formula C7H6BrNO3 B183246 2-Bromo-4-methoxy-1-nitrobenzene CAS No. 98447-30-4

2-Bromo-4-methoxy-1-nitrobenzene

Cat. No. B183246
Key on ui cas rn: 98447-30-4
M. Wt: 232.03 g/mol
InChI Key: RYKPDLZQIABTMY-UHFFFAOYSA-N
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Patent
US06740650B2

Procedure details

Nitric acid (70%, 5 mL) was placed in a 25 mL round-bottomed flask. Concentrated sulphuric acid (4 mL) was then added dropwise with stirring. The mixture was kept cool during the addition by immersing the flask in an ice bath. 3-Methoxybromobenzene (4 g, 21.5 mmol) was then introduced dropwise. The reaction mixture was then heated to 50° C. and stirred for 5 h. After cooling, the mixture was poured into 100 mL of cold water and extracted with ethyl acetate (30 mL×3). The organic layers were combined and washed with water (50 mL×4) and brine. The ethyl acetate layer was dried with anhydrous sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using 95:5 hexanes:ethyl acetate. The first compound that eluted from the column was 3-methoxy-4-nitrobromobenzene (1.2 g) in 24% yield; 1H NMR (CDCl3) δ3.96(3H, s), 7.17 (1H, dd, J1=8.6, J2=1.9), 7.24 (1H, d, J=1.9), 7.75 (1H, d, J=8.6); 13C NMR δ57.34 117.58, 124.00, 127.41, 129.05, 142.26, 154.02. The second compound eluting from the column was 24 (1.5 g, 30% yield); 43-45° C.; 1H NMR (CDCl3) δ3.89 (3H, s), 6.91 (1H, dd, J1=9.1, J2=2.7), 7.21 (1H, d, J=2.7), 7.98 (1H, d, J=9.1); 13C NMR δ56.68, 114.02, 117.29, 120.61, 128.46, 163.23.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
30%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([Br:18])[CH:15]=[CH:16][CH:17]=1>O>[CH3:10][O:11][C:12]1[CH:13]=[C:14]([Br:18])[C:15]([N+:1]([O-:4])=[O:2])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)Br
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was kept cool during the addition
STIRRING
Type
STIRRING
Details
stirred for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL×3)
WASH
Type
WASH
Details
washed with water (50 mL×4) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel using 95:5 hexanes
WASH
Type
WASH
Details
The first compound that eluted from the column
WASH
Type
WASH
Details
The second compound eluting from the column

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=CC1)[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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